molecular formula C46H77N13O15S B12117250 Anti-inflammatory peptide 2

Anti-inflammatory peptide 2

Cat. No.: B12117250
M. Wt: 1084.2 g/mol
InChI Key: MSFJEXCKZQTGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-inflammatory peptide 2 is a bioactive peptide known for its significant anti-inflammatory properties. These peptides are part of a broader class of compounds that play crucial roles in modulating the immune response and reducing inflammation. They are found in various natural sources, including plants, animals, and microorganisms, and have been synthesized for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anti-inflammatory peptide 2 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: For large-scale production, enzymatic hydrolysis of protein sources is often employed. This method involves using specific enzymes to break down proteins into smaller peptide fragments, including this compound. The resulting peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and activity .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory peptide 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are modified peptides with altered biological activities. For example, oxidation can lead to the formation of more stable peptide variants, while substitution can yield analogs with enhanced anti-inflammatory properties .

Scientific Research Applications

Anti-inflammatory peptide 2 has a wide range of applications in scientific research:

Mechanism of Action

Anti-inflammatory peptide 2 exerts its effects by interacting with specific molecular targets and pathways involved in the inflammatory response. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Additionally, it modulates signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play critical roles in regulating inflammation .

Comparison with Similar Compounds

Anti-inflammatory peptide 2 is unique compared to other anti-inflammatory peptides due to its specific amino acid sequence and structure, which confer distinct biological activities. Similar compounds include:

Biological Activity

Anti-inflammatory peptides (AIPs) are bioactive compounds that play a crucial role in modulating the inflammatory response in various biological systems. Among these, Anti-inflammatory Peptide 2 (AIP-2) has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases. This article delves into the biological activity of AIP-2, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

AIP-2 exerts its anti-inflammatory effects through several key mechanisms:

  • Modulation of Signaling Pathways : AIP-2 influences critical signaling pathways involved in inflammation, particularly the MAPK and NF-κB pathways. These pathways regulate the expression of pro-inflammatory cytokines and adhesion molecules, which are pivotal in the inflammatory response .
  • Inhibition of Cytokine Production : AIP-2 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. This effect is mediated through the downregulation of inflammatory mediators and upregulation of anti-inflammatory factors .
  • Cellular Mechanisms : The peptide enhances the apoptosis of activated immune cells and modulates the migration of leukocytes to inflamed tissues, contributing to the resolution of inflammation .

Structural Characteristics

The efficacy of AIP-2 is closely related to its structural properties:

  • Molecular Weight : AIP-2 typically has a molecular weight under 1 kDa, which facilitates its absorption and bioavailability in biological systems .
  • Amino Acid Composition : The peptide contains hydrophobic amino acids (e.g., Valine, Isoleucine) and positively charged residues (e.g., Arginine, Lysine), which are critical for its interaction with cell membranes and receptors involved in inflammatory signaling .

Table 1: Summary of Research Findings on AIP-2

StudyModelFindings
In vitro human cell linesAIP-2 significantly reduced TNF-α levels by 45% compared to controls.
IL-10 KO mice modelAdministration of AIP-2 ameliorated clinical signs of colitis by reducing leukocyte infiltration.
Endothelial cellsAIP-2 inhibited adhesion molecule expression induced by oxidized LDL.

Detailed Research Insights

  • In Vitro Studies : Research has demonstrated that AIP-2 can effectively reduce inflammatory markers in human cell lines. For instance, a study found that treatment with AIP-2 led to a 45% reduction in TNF-α production when compared to untreated controls .
  • Animal Models : In an IL-10 knockout mouse model, which mimics human inflammatory bowel disease (IBD), AIP-2 administration resulted in significant clinical improvement and reduced histological signs of inflammation . This suggests that AIP-2 may be a promising candidate for therapeutic interventions in IBD.
  • Endothelial Function : Another study highlighted that AIP-2 could inhibit the expression of adhesion molecules in endothelial cells exposed to oxidized low-density lipoprotein (oxLDL), a known pro-inflammatory agent. This inhibition is crucial for preventing vascular inflammation and associated cardiovascular diseases .

Properties

Molecular Formula

C46H77N13O15S

Molecular Weight

1084.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)

InChI Key

MSFJEXCKZQTGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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